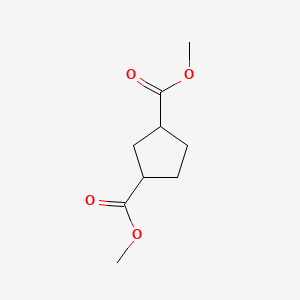

Dimethyl cyclopentane-1,3-dicarboxylate

Overview

Description

Dimethyl cyclopentane-1,3-dicarboxylate is an organic compound with the molecular formula C9H14O4. It is a clear, colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its role in the preparation of various chemical products and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl cyclopentane-1,3-dicarboxylate can be synthesized through the esterification of cyclopentane-1,3-dicarboxylic acid with methanol. The reaction typically involves the use of concentrated sulfuric acid as a catalyst. The process is carried out by cooling a solution of cyclopentane-1,3-dicarboxylic acid and anhydrous methanol to 0°C in an ice water bath. Concentrated sulfuric acid is then added dropwise, maintaining the temperature at 15°C. The reaction mixture is heated to reflux and stirred for 16 hours. After completion, the mixture is concentrated, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl cyclopentane-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form cyclopentane-1,3-dicarboxylic acid.

Reduction: Reduction reactions can convert it into cyclopentane-1,3-dimethanol.

Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Cyclopentane-1,3-dicarboxylic acid.

Reduction: Cyclopentane-1,3-dimethanol.

Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl cyclopentane-1,3-dicarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.

Industry: It is used in the production of polymers, resins, and plasticizers

Mechanism of Action

The mechanism of action of dimethyl cyclopentane-1,3-dicarboxylate depends on its specific application. In organic synthesis, it acts as a precursor that undergoes various chemical transformations to yield desired products. The molecular targets and pathways involved vary based on the reactions it participates in. For example, in esterification reactions, it targets carboxylic acids and alcohols to form esters.

Comparison with Similar Compounds

Similar Compounds

Dimethyl succinate: Another ester with similar reactivity but different structural properties.

Dimethyl glutarate: Similar in function but with a different carbon chain length.

Dimethyl adipate: Used in similar applications but has a longer carbon chain.

Uniqueness

Dimethyl cyclopentane-1,3-dicarboxylate is unique due to its cyclopentane ring structure, which imparts distinct chemical properties compared to linear esters. This ring structure influences its reactivity and the types of products it can form, making it valuable in specific synthetic applications .

Biological Activity

Dimethyl cyclopentane-1,3-dicarboxylate (DCPD) is an organic compound that has garnered attention in the fields of chemistry and biology due to its potential applications as a building block for biologically active compounds. This article explores its biological activity, chemical properties, mechanisms of action, and relevant case studies.

DCPD is an ester derived from cyclopentane-1,3-dicarboxylic acid. Its molecular formula is C₇H₁₂O₄, and it has a CAS number of 2435-36-1. The compound is characterized by its cyclopentane ring structure, which influences its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 144.17 g/mol |

| Boiling Point | 143-145 °C |

| Solubility | Soluble in organic solvents |

| Appearance | Clear oil |

Biological Activity

DCPD serves as an intermediate in the synthesis of various biologically active compounds. Its unique structure allows it to participate in numerous chemical reactions, making it a versatile building block in medicinal chemistry.

The biological activity of DCPD primarily arises from its ability to undergo various transformations:

- Esterification : DCPD can react with alcohols to form esters, which are often biologically active.

- Reduction : It can be reduced to form cyclopentane-1,3-dimethanol, which may exhibit different biological properties.

- Oxidation : Oxidation leads to the formation of cyclopentane-1,3-dicarboxylic acid, which has been studied for its potential therapeutic effects.

Applications in Medicinal Chemistry

DCPD has been utilized in drug discovery and development due to its ability to mimic carboxylic acid functionalities. Research has shown that derivatives of DCPD can act as isosteres for carboxylic acids, enhancing their pharmacological profiles.

Case Study: Fragment-Based Drug Discovery (FBDD)

In a recent study on fragment-based drug discovery, DCPD derivatives were evaluated for their ability to bind to specific protein targets. The results indicated that certain modifications of DCPD improved binding affinities and selectivity towards target proteins involved in disease pathways. This highlights the potential of DCPD as a scaffold for developing new therapeutics .

Comparative Analysis with Similar Compounds

To understand the uniqueness of DCPD, it is essential to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Dimethyl succinate | Linear ester | Moderate activity |

| Dimethyl glutarate | Linear ester | Lower activity |

| Dimethyl adipate | Linear ester | Limited applications |

| This compound | Cyclic ester | High versatility |

DCPD's cyclic structure provides distinct chemical properties compared to linear esters like dimethyl succinate or dimethyl glutarate, allowing for unique interactions in biological systems.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for dimethyl cyclopentane-1,3-dicarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cycloaddition reactions using dimethyl acetylenedicarboxylate (DMAD) as a precursor. For example, [3+2] cycloadditions with electron-deficient alkenes under thermal or catalytic conditions (e.g., Lewis acids) are common. Reaction optimization should focus on solvent polarity (e.g., THF vs. DCM), temperature (80–120°C), and catalyst choice (e.g., ZnCl₂ for regioselectivity). Yields typically range from 60–85% depending on steric and electronic effects in the starting materials .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : and NMR to confirm regiochemistry and ester group positions.

- GC-MS/HPLC : Quantify purity (>95% recommended for research-grade material).

- X-ray crystallography : Resolve ambiguities in stereochemistry if cyclopentane substituents are chiral .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA/GHS guidelines:

- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.

- Conduct reactions in a fume hood to avoid inhalation of vapors.

- Store in airtight containers away from oxidizers and heat sources (stable below 40°C) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing functionalized cyclopentane derivatives from this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to map transition states and identify low-energy pathways. Software like COMSOL Multiphysics can simulate reaction kinetics, while ICReDD’s reaction path search methods integrate experimental data to refine computational predictions. This reduces trial-and-error experimentation by 30–50% .

Q. What experimental design strategies resolve contradictions in regioselectivity data during cyclopentane ring functionalization?

- Methodological Answer : Apply factorial design to isolate variables (e.g., solvent, temperature, catalyst loading). For example:

- 2 factorial design : Test interactions between temperature (80–120°C) and catalyst concentration (5–10 mol%).

- Analyze via ANOVA to identify statistically significant factors. This approach resolves discrepancies in literature reports by isolating confounding variables .

Q. What advanced spectroscopic techniques elucidate the mechanistic role of this compound in multicomponent reactions?

- Methodological Answer : Use in situ FT-IR or Raman spectroscopy to monitor intermediate formation. Time-resolved ESI-MS can track transient species, while isotopic labeling (-enriched esters) clarifies bond-breaking/forming steps. These methods are critical for proposing viable mechanisms in peer-reviewed studies .

Q. How do steric and electronic effects in cyclopentane derivatives influence their reactivity in Diels-Alder or Michael addition reactions?

- Methodological Answer : Perform Hammett analysis to correlate substituent effects with reaction rates. For steric effects, compare yields using bulky vs. linear dienophiles. Computational electrostatic potential maps (MEPs) can predict electron-rich regions for nucleophilic attack. Experimental validation via kinetic studies (e.g., Eyring plots) quantifies activation parameters .

Q. Data Analysis and Contradictions

Q. How should researchers address inconsistencies in reported catalytic efficiencies for cyclopentane functionalization?

- Methodological Answer : Cross-validate data using standardized reaction conditions (e.g., solvent, temperature). Compare turnover numbers (TONs) and activation energies across studies. If discrepancies persist, conduct controlled experiments with shared reference catalysts (e.g., Pd/C or Fe³⁺ complexes) to isolate lab-specific variables .

Q. What statistical approaches are recommended for analyzing high-throughput screening data in cyclopentane derivative libraries?

- Methodological Answer : Use multivariate analysis (PCA or PLS) to identify clusters of reactivity trends. Machine learning algorithms (e.g., random forests) can predict optimal reaction conditions from descriptor datasets (e.g., substituent electronegativity, steric bulk). Ensure reproducibility by repeating outliers in triplicate .

Q. Experimental Design and Optimization

Q. How can AI-driven tools enhance the design of cyclopentane-based scaffolds for drug discovery?

- Methodological Answer : Train neural networks on existing SAR datasets to predict bioactivity. Generative AI models (e.g., GPT-Chem) propose novel cyclopentane derivatives with optimized pharmacokinetic profiles. Validate predictions via molecular docking and in vitro assays .

Q. What role do solvent-free conditions play in improving the sustainability of cyclopentane dicarboxylate synthesis?

Properties

IUPAC Name |

dimethyl cyclopentane-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-12-8(10)6-3-4-7(5-6)9(11)13-2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFQEQDRLAZVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20947201 | |

| Record name | Dimethyl cyclopentane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2435-36-1 | |

| Record name | 1,3-Dimethyl 1,3-cyclopentanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2435-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclopentanedicarboxylic acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl cyclopentane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.